methyl 4-({3-[3-(1-adamantylamino)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate -

methyl 4-({3-[3-(1-adamantylamino)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Catalog Number: EVT-5533303
CAS Number:
Molecular Formula: C25H28N2O4S2
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a 1,3-thiazolidine-4-one core with a phenylimino group at the 2-position, a cyclopentylidene amino group at the 3-position, and a methyl acetate group at the 5-position. The research highlights the planar nature of the thiazole ring and the twist conformation of the cyclopentane ring in this molecule. []

Compound Description: This compound is characterized by a 1,3-thiazolidine-4-one ring system with a 4-chlorophenyl group at the 3-position and a complex [(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene substituent at the 2-position. A methyl acetate group is present at the 5-position. []

Compound Description: This compound contains a 1,3-thiazolidine-4-one core with a phenyl group at the 3-position and a (2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene substituent at the 2-position. The 5-position is substituted with a methyl ethanoate group. []

Compound Description: This compound features a 1,3-thiazolidine-4-one core with a phenyl group at the 3-position and a complex 2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ylidene substituent at the 2-position. The 5-position is substituted with a methyl acetate group. []

Compound Description: This compound is built on the 1,3-thiazolidine-4-one core, with a phenyl group at the 3-position and a cyclopentylidenehydrazin-1-ylidene group at the 2-position. A methyl ethanoate substituent is present at the 5-position. []

Compound Description: This compound consists of a 1,3-thiazolidine-4-one core, a phenyl group at the 3-position, a (E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-ylidene substituent at the 2-position, and a methyl acetate group at the 5-position. It exhibits a short intramolecular O⋯S contact. []

Compound Description: These two compounds, while structurally similar to the main compound due to the presence of the thiazolidine-4-one core, are involved in the synthesis of 1,4-dihydropyridine derivatives. Specifically, they are reacted with primary amines to yield 1,4-dihydropyridines. []

Compound Description: This study explores the synthesis and CDK4 inhibitory potential of two distinct series: 2-[(2-chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives and 1-methyl-6-oxo-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. These compounds incorporate the 1,3-thiazolidine-4-one moiety within their structure. []

Compound Description: This study focuses on a series of (pyrazole-4-yl)methylenethiazolidines modified at the 3rd position of the pyrazole ring with either a carboxylate or carboxylic acid group. These compounds also exhibit various substitutions at the 3rd and 5th positions of the thiazolidine ring, including oxo-, thio-, or imine groups. The research particularly highlights their hypoglycemic activity. []

Compound Description: This research investigates the synthesis and antibacterial activity of 5-arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one analogs. These compounds feature a 1,3-thiazolidine-4-one ring system with an arylidene group at the 5-position and a coumarin derivative at the 3-position. []

Compound Description: This compound is characterized by a 1,3-thiazolidine-4-one core substituted with a methyl group at the 3-position, a (Z)-3-ethoxy-4-hydroxybenzylidene group at the 5-position, and a 4-aminobenzoic acid moiety at the 2-position. This study investigates its crystal structure and hydrogen-bonding interactions. []

Compound Description: This research explores the synthesis and antimicrobial activity of four distinct series of compounds: methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates, methyl 2-{2-[3-chloro-4-oxo-1-(arylcarbonylamino)azetidin-2-yl]phenoxy}acetates, methyl 2-(2-{[5-oxo-2-phenyl-1-(arylcarbonylamino)-2-imidazolin-4-ylidene]methyl}phenoxy)acetates, and methyl 2-{2-[(5-oxo-2-phenyl-1-{[(arylamino)thioxomethyl]amino}-2-imidazolin-4-ylidene)methyl]phenoxy}acetates. These series showcase the incorporation of the 1,3-thiazolidin-4-one core and explore variations in substituents and their impact on biological activity. []

Compound Description: This research focuses on synthesizing and evaluating the anticonvulsant activity of various thiosemicarbazones, 1,3-thiazolidin-4-ones, and 2-thioxo-1,3-imidazolidin-4-ones derived from 8-bromo-7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-1-benzopyran-6-carbaldehyde and its 4-thio analogue. The study highlights the potent anticonvulsant activity exhibited by some of these compounds. []

Compound Description: This research presents a microwave-assisted synthesis of novel arylimino-thiazolylidene-2-thiazolidin-4-ones and their corresponding azarhodacyanines. The study utilizes 4-thiazoline-2-thiones and 3-methyl-2-thioxo-1,3-thiazolidin-4-one as starting materials to achieve high yields of these compounds. []

Compound Description: These compounds are formed through a unique aromatic Paterno-Buchi type cycloaddition reaction between 5-fluoro-1,3-dimethyluracil and 1-methoxynaphthalenes. The resulting products are structurally distinct from typical cycloadducts and feature a novel heterocyclic system. []

Compound Description: This research investigates the synthesis and antimicrobial activity of (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene)semicarbazides and their subsequent transformation into various derivatives, including oxadiazoles, thiazolidinones, and oxadiazines. The study highlights the potential of these compounds as antimicrobial agents. [, ]

Compound Description: This study focuses on synthesizing and evaluating the biological activity of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. []

Compound Description: This research details an efficient synthesis of novel spiro-5-thiazolidin-2-one-indolo[1,5]benzothiazepine derivatives. The synthesis involves a multi-step process starting from isatin, 4-thioxothiazolidin-2-one, and 2-aminothiophenol, facilitated by ionic liquids for improved efficiency and atom economy. []

Compound Description: This research focuses on synthesizing (Z)-methyl 2-[(Z)-2-(4-aroylimino)-4-oxo-3-aryl-1,3-thiazolidin-5-ylidene]acetates via the reaction of 3-aroyl-1-arylthioureas with dimethyl but-2-ynedioate. The study also investigates the antitumor and antioxidant activities of these compounds. []

Compound Description: This compound represents a key intermediate in the synthesis of various furo[3,2-b]pyrrole derivatives. It features a furo[3,2-b]pyrrole core linked to a 1,3-thiazolidine-4-one ring system through a methylene bridge. []

Compound Description: This compound is a potent inhibitor of Syk (spleen tyrosine kinase) identified through high-throughput screening. It features a 1,3-thiazolidine-4-one ring system linked to a benzofuran moiety. []

Compound Description: This research focuses on synthesizing and evaluating a series of N-{1-[[2-(3-alkyl/arylalkyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazino]carbonyl-3-(methylthio)propyl}benzamides and N-{1-[[2-[5-benzylidene)-3-alkyl/arylalkyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]carbonyl-3-(methylthio)propyl}-benzamide derivatives. These compounds were assessed for their antimicrobial, antituberculosis, antiviral, and anticancer activities. []

Compound Description: This research explores the synthesis and antimicrobial activity of a series of 2-(1HI-imidazol-2-ylthio)-N-p-tolylacetamide derivatives. These compounds were synthesized through various reactions, including alkylation, condensation, and cyclization. []

Compound Description: This study focuses on synthesizing and evaluating the biological activity of a series of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles. These compounds were prepared from readily available starting materials through a multi-step synthetic route. []

Compound Description: This patent describes a series of oligopeptides modified with tropolone and hydroxybenzol moieties. These compounds are designed to inhibit melanin production and are proposed for use in depigmenting agents. []

Compound Description: This research investigates the efficacy of the herbicide glufosinate when co-applied with various insecticides for controlling broadleaf weeds in cotton production. The study explores the impact of these combinations on weed control and potential antagonistic or synergistic effects. []

Compound Description: This research identifies and characterizes a series of novel GPR35 agonists, focusing on compound 1 as a highly potent and selective agonist for human GPR35. The study investigates its pharmacological properties, including potency, efficacy, and species selectivity. []

Properties

Product Name

methyl 4-({3-[3-(1-adamantylamino)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

IUPAC Name

methyl 4-[(E)-[3-[3-(1-adamantylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

Molecular Formula

C25H28N2O4S2

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C25H28N2O4S2/c1-31-23(30)19-4-2-15(3-5-19)11-20-22(29)27(24(32)33-20)7-6-21(28)26-25-12-16-8-17(13-25)10-18(9-16)14-25/h2-5,11,16-18H,6-10,12-14H2,1H3,(H,26,28)/b20-11+

InChI Key

IRYBCJALVHAPKW-RGVLZGJSSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC34CC5CC(C3)CC(C5)C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC34CC5CC(C3)CC(C5)C4

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.